molecular formula C19H17N3O4 B12472433 2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide

2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide

Katalognummer: B12472433
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: DBUVSMVPBMCFGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Substitution Reactions: Introduction of the ethyl group at the 7-position of the indole ring.

    Amide Formation: Coupling of the indole derivative with 2-methyl-5-nitrobenzoic acid to form the amide bond under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the nitro group.

    Reduction: Reduction of the nitro group to an amine could be achieved using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indole derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1H-indol-3-yl)-N-phenylacetamide: Another indole derivative with similar structural features.

    2-(7-methyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide: A closely related compound with a methyl group instead of an ethyl group.

Uniqueness

2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide is unique due to the specific substitution pattern on the indole ring and the presence of both an ethyl group and a nitro group, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C19H17N3O4

Molekulargewicht

351.4 g/mol

IUPAC-Name

2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide

InChI

InChI=1S/C19H17N3O4/c1-3-12-5-4-6-14-15(10-20-17(12)14)18(23)19(24)21-16-9-13(22(25)26)8-7-11(16)2/h4-10,20H,3H2,1-2H3,(H,21,24)

InChI-Schlüssel

DBUVSMVPBMCFGS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.